molecular formula C12H13ClN2O2S2 B2773196 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)methanesulfonamide CAS No. 1421490-12-1

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)methanesulfonamide

Cat. No.: B2773196
CAS No.: 1421490-12-1
M. Wt: 316.82
InChI Key: QSFCAKMDJOUEFN-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C12H13ClN2O2S2 and its molecular weight is 316.82. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectroscopic Analysis

Structural studies on sulfonamide derivatives provide insights into their molecular configurations, intermolecular interactions, and potential applications in material science and pharmaceuticals. For instance, the structural study of nimesulidetriazole derivatives, including analysis through Hirshfeld surfaces and DFT optimized molecular geometries, reveals the importance of N(sulphonamide)–H⋯O(sulfonyl) hydrogen bonds in forming cyclic rings and further connecting into a multidimensional framework. Such detailed structural analyses are crucial for understanding the compound's reactivity and potential as a scaffold in drug design or material science applications (Dey et al., 2015).

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives and their metal complexes are essential for developing new materials and pharmaceuticals. Studies on methanesulfonicacid hydrazide derivatives and their metal complexes highlight the potential for antibacterial activity. These compounds' structural investigation through various spectroscopic methods lays the groundwork for their application in combating bacterial infections and possibly in other areas such as catalysis or material development (Özdemir et al., 2009).

Chemoselective N-Acylation

Research on the development of chemoselective N-acylation reagents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, underscores the importance of sulfonamide derivatives in synthetic organic chemistry. These reagents exhibit good chemoselectivity, crucial for constructing complex molecules with precision. This capability is particularly valuable in pharmaceutical synthesis, where selective functional group transformations are necessary (Kondo et al., 2000).

Antiviral Activity

The synthesis of sulfonamide derivatives, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, and their evaluation for antiviral activity against tobacco mosaic virus demonstrates the potential biomedical applications of these compounds. Such studies pave the way for developing new antiviral agents based on sulfonamide scaffolds, contributing to the ongoing search for effective treatments against viral infections (Chen et al., 2010).

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S2/c1-8-11(7-14-19(2,16)17)18-12(15-8)9-5-3-4-6-10(9)13/h3-6,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFCAKMDJOUEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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